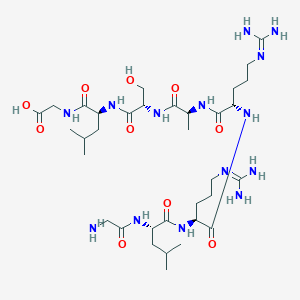
Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- is a complex peptide composed of multiple amino acids. This compound is known for its significant biological activity and specific physiological functions. It is often used as an intermediate in the synthesis of various bioactive peptides and pharmaceutical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.
Applications De Recherche Scientifique
Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of bioactive peptides and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycyl-L-leucine: A dipeptide consisting of glycine and leucine.
Glycyl-L-arginine: A dipeptide composed of glycine and arginine.
Uniqueness
Glycine, glycyl-L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
663885-27-6 |
|---|---|
Formule moléculaire |
C34H64N14O10 |
Poids moléculaire |
829.0 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H64N14O10/c1-17(2)12-22(28(54)42-15-26(51)52)47-32(58)24(16-49)48-27(53)19(5)43-29(55)20(8-6-10-40-33(36)37)45-30(56)21(9-7-11-41-34(38)39)46-31(57)23(13-18(3)4)44-25(50)14-35/h17-24,49H,6-16,35H2,1-5H3,(H,42,54)(H,43,55)(H,44,50)(H,45,56)(H,46,57)(H,47,58)(H,48,53)(H,51,52)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
VBCQHJRIQUBVMI-BTNSXGMBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



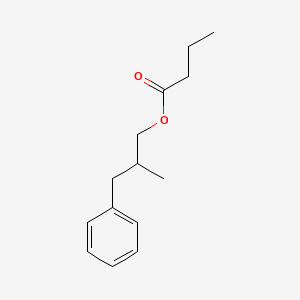
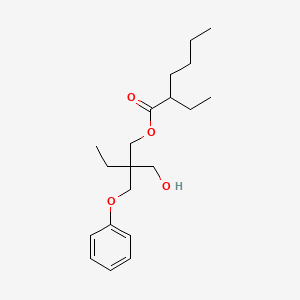
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
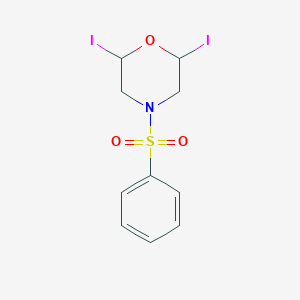

![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)

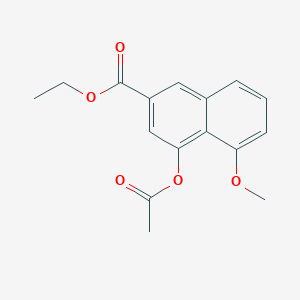
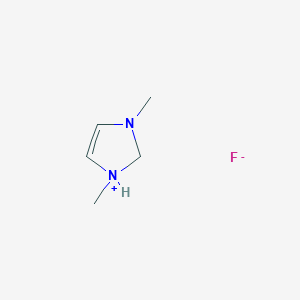
methanone](/img/structure/B12526373.png)
